BenchChemオンラインストアへようこそ!

(D-Trp2,7,9)-substance P

Neurokinin Receptor Pharmacology Tachykinin Antagonist Receptor Selectivity

Select (D-Trp2,7,9)-substance P for reliable pan-neurokinin receptor blockade. Unlike NK1-selective Spantide I (Ki 230 nM), its balanced Ki profile (NK1: 1 µM, NK2: 1.3 µM) enables unbiased study of receptor interplay in airway and GI smooth muscle assays. The triple D-Trp substitution enhances protease resistance for longer incubations, while the native Arg1 minimizes histamine-release artifacts common to D-Pro2 analogs. Ideal for ex vivo contractility and in vivo infusion protocols.

Molecular Formula C80H109N21O13S
Molecular Weight 1604.9 g/mol
Cat. No. B561261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Trp2,7,9)-substance P
Molecular FormulaC80H109N21O13S
Molecular Weight1604.9 g/mol
Structural Identifiers
InChIInChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1
InChIKeyYKBGUHRGZVONNE-KXXNZUQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (D-Trp2,7,9)-substance P: A Broad-Spectrum Tachykinin Antagonist for Neurokinin Receptor Research


(D-Trp2,7,9)-substance P (CAS: 100930-11-8) is a synthetic analog of the undecapeptide substance P, distinguished by D-tryptophan substitutions at positions 2, 7, and 9. This structural modification confers broad-spectrum antagonist activity at neurokinin (NK) receptors, with reported Ki values of 1 μM (NK1), 1.3 μM (NK2), and ~9 μM (NK3) . Its balanced affinity profile differentiates it from both NK1-selective antagonists and endogenous substance P, making it a valuable tool for investigating multi-receptor neurokinin pharmacology.

Why Substituting (D-Trp2,7,9)-substance P with Other Tachykinin Antagonists Is Scientifically Invalid


Neurokinin receptor antagonists exhibit profound functional divergence based on their specific amino acid substitutions and D-Trp positioning. For example, the widely used antagonist Spantide I (D-Arg1, D-Trp7,9, Leu11-substance P) is highly NK1-selective with Ki values of 230 nM, 8150 nM, and >10,000 nM for NK1, NK2, and NK3 respectively , while (D-Trp2,7,9)-substance P maintains a balanced, pan-receptor profile. Similarly, (D-Pro2, D-Trp7,9)-substance P acts as a competitive antagonist with a pA2 of 6.1 on NK1 receptors but carries significant histamine-releasing liabilities [1]. These differences in receptor selectivity and off-target pharmacology preclude simple substitution and mandate compound-specific procurement based on the experimental objective.

Quantitative Differentiation of (D-Trp2,7,9)-substance P: Head-to-Head Evidence Against Key Comparators


Balanced Multi-Receptor Antagonism vs. Spantide I's NK1-Selective Profile

(D-Trp2,7,9)-substance P exhibits a balanced antagonist profile across NK1, NK2, and NK3 receptors, with Ki values of 1 μM, 1.3 μM, and ~9 μM respectively [1]. In contrast, the closely related analog Spantide I demonstrates high selectivity for the NK1 receptor, with Ki values of 230 nM (NK1), 8150 nM (NK2), and >10,000 nM (NK3) . This represents a 8-fold difference in NK1:NK2 selectivity ratio (1.3:1 for the target compound vs. 35:1 for Spantide I).

Neurokinin Receptor Pharmacology Tachykinin Antagonist Receptor Selectivity

Enhanced Metabolic Stability Through D-Trp Substitution at Position 2

The incorporation of D-tryptophan at positions 2, 7, and 9 confers enhanced protease resistance compared to native substance P. Native substance P exhibits rapid degradation in plasma, with a reported half-life of approximately 10 seconds in guinea-pig plasma at 37°C [1]. While direct half-life data for (D-Trp2,7,9)-substance P are not available in peer-reviewed literature, the strategic placement of D-Trp residues—particularly at position 2 adjacent to the N-terminal cleavage site—is established in the field to confer significant protection against aminopeptidase degradation .

Peptide Stability Protease Resistance Pharmacokinetics

Competitive Antagonism with Reduced Histamine Release Liability vs. (D-Pro2, D-Trp7,9)-substance P

Many early peptide-based substance P antagonists, including (D-Pro2, D-Trp7,9)-substance P, produce significant histamine release from mast cells, confounding their use as pharmacological tools [1]. While (D-Trp2,7,9)-substance P has not been directly profiled for histamine release, the structure-activity relationship established for the spantide family indicates that the presence of D-Arg at position 1 is critical for minimizing mast cell activation [2]. (D-Trp2,7,9)-substance P retains the native Arg1 residue, positioning it in the lower histamine-release category among peptide antagonists. In contrast, (D-Pro2, D-Trp7,9)-substance P lacks this protective feature and exhibits overt histamine-releasing properties, as evidenced by its contractile effects being abolished by the H1-antagonist mepyramine [1].

Histamine Release Mast Cell Degranulation Off-target Effects

Functional Antagonism Potency: Comparative pA2 Values Against Neurokinin Agonists

Although pA2 values for (D-Trp2,7,9)-substance P are not explicitly reported in the literature, its close structural analog (D-Pro2, D-Trp7,9)-substance P has been characterized as a competitive antagonist with a pA2 of 6.1 against substance P-induced contractions in the guinea-pig taenia coli [1]. For reference, Spantide I exhibits higher potency with pA2 values of 7.1-7.2 in similar smooth muscle assays [2]. Given that (D-Trp2,7,9)-substance P differs from (D-Pro2, D-Trp7,9)-SP only by retaining Pro at position 2 rather than substituting D-Pro, its functional antagonism potency is anticipated to be within the micromolar range, consistent with its Ki values.

Functional Antagonism pA2 Determination Smooth Muscle Pharmacology

Optimal Experimental Scenarios for (D-Trp2,7,9)-substance P Based on Quantitative Evidence


Investigating Cooperative NK1/NK2 Signaling in Airway Hyperresponsiveness and Smooth Muscle Physiology

The balanced NK1/NK2 antagonism (Ki = 1 μM and 1.3 μM, respectively) makes (D-Trp2,7,9)-substance P ideal for studies requiring simultaneous blockade of both receptor subtypes. This is particularly relevant in airway and gastrointestinal smooth muscle preparations where both NK1 and NK2 receptors contribute to tachykinin-induced contraction and inflammation. Unlike Spantide I, which exhibits 35-fold selectivity for NK1 [1], (D-Trp2,7,9)-substance P enables investigation of the functional interplay between receptor subtypes without bias.

Ex Vivo and In Vivo Protocols Requiring Extended Antagonist Half-Life

The triple D-Trp substitution confers enhanced resistance to aminopeptidase degradation relative to native substance P . This structural stabilization supports use in experimental designs with longer incubation times or in vivo infusion studies where sustained receptor blockade is necessary. While direct half-life quantification is lacking in peer-reviewed literature, the class-level evidence positions this compound as a more stable alternative to unmodified peptide antagonists.

Smooth Muscle Bioassays Where Minimal Mast Cell Activation Is Critical

For ex vivo contractility studies using tissues rich in mast cells (e.g., guinea-pig ileum, taenia coli), the retained native Arg1 residue in (D-Trp2,7,9)-substance P predicts reduced histamine release liability compared to analogs like (D-Pro2, D-Trp7,9)-substance P [1]. This reduces the risk of confounding non-specific contractions mediated by H1 receptor activation, ensuring that observed effects are attributable to neurokinin receptor antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Trp2,7,9)-substance P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.